La(fod)3
Overview
Description
La(fod)3, a lanthanide shift reagent, is part of a class of compounds that have been studied for their unique properties and applications in various fields of chemistry. The compound is known for its ability to influence the proton NMR spectra of solutions by facilitating chemical exchange effects. This is particularly evident in solutions containing La(fod)3 and substrates such as 1,2-dimethoxyethane (DME), where the exchange rate of DME molecules can provide insights into the mechanisms of the exchange process .
Synthesis Analysis
The synthesis of La(fod)3-related compounds often involves hydrothermal methods, ion-exchange techniques, or solid-state reactions. For instance, LaF3:Eu3+ hexagonal nanoplates were synthesized using a glycine-assisted hydrothermal method, which demonstrates the role of amino acids as complexing and surface-functionalizing agents . Similarly, LaF3:Ln mesoporous spheres were produced through an in situ ion-exchange method using La(OH)3:Ln mesoporous spheres as templates . These methods highlight the versatility and controllability in the synthesis of lanthanum-based compounds.
Molecular Structure Analysis
The molecular structure of LaF3 and its doped variants is characterized by different crystallographic features. LaF3 is known to be an F- conductor with a crystal structure that supports one-dimensional diffusion paths, particularly in the crystallographic c-direction . The hexagonal structure of LaF3:Yb/RE nanocrystals, synthesized via phase-conversion, further illustrates the structural diversity achievable through doping and templating methods .
Chemical Reactions Analysis
Chemical exchange effects are significant in the context of La(fod)3, as seen in the proton NMR spectra of solutions with substrates like DME. The exchange rates of DME molecules and fod ligands are influenced by factors such as temperature and substrate concentration, which can be quantitatively analyzed to understand the reactions involved in this process . Additionally, the dissociation of La3+ from complexes like La(THED)(CF3SO3)3 in the presence of excess Cu2+ has been studied, providing insights into the stability and dynamic properties of lanthanum complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of LaF3-based compounds are often tailored for specific applications. For example, the luminescence properties of LaF3:RE3+ nanoparticles are enhanced through sensitization by organic ligands, leading to longer excited state lifetimes and improved emission . The electrochemical performance of La3+ and F- co-doped Li4Ti5O12 anode materials demonstrates the potential for improving electronic conductivity and lithium-ion diffusion coefficients in battery applications . Furthermore, the tunable luminescence and thermal effects of LaF3:Ln mesoporous spheres under near-infrared irradiation highlight their applicability in dual-modal chemo-/photo-thermal therapy .
Scientific Research Applications
1. Probing π-Electron Delocalization
La(fod)3, where fod stands for 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato, has been utilized as a sensitive probe for the extent and pattern of π-electron delocalization in aromatic and olefinic aldehydes and ketones. This application facilitates the assignment of 13C-NMR signals in complex, unsaturated molecules (Abraham, Bergen, Chadwick, & Sancassan, 1982).
2. Study of Vapor Pressure in Lanthanide Chelates
Research on La(fod)3 has included measuring vapor pressures via a modified Knudsen effusion method. This study provided insights into the vapor pressures of various Ln(fod)3 chelates (Ln = La, Nd, Sm, Gd, Dy, Er, Yb) and their relationship with the atomic number of the lanthanide ion (Swain & Karraker, 1971).
3. Chemical Exchange Effects in NMR Spectroscopy
La(fod)3 has been used to study chemical exchange effects in the proton NMR spectra of solutions containing lanthanide shift reagents. This research helps in understanding the mechanisms of chemical exchange processes in these systems (Boer, Sakkers, Hilbers, & Boer, 1977).
4. Analysis of Adducts with Aromatic Compounds
The proton magnetic resonance spectra of Ln(fod)3 adducts with aromatic compounds like 2,2′-bipyridyl and 1,10-phenanthroline have been studied. This research contributes to understanding the chemical shifts and interactions in these complexes (Iftikhar, 1996).
5. Investigation of Lanthanide-Induced Shifts
La(fod)3 has been instrumental in probing diamagnetic complexation contributions to shifts induced in NMR signals of aromatic ketones. This kind of research aids in the detailed understanding of molecular structures and electron distributions (Sancassan, Petrillo, & Abraham, 1995).
6. Separation of Shift Contributions in NMR
Studies involving La(fod)3 have helped in separating diamagnetic, contact, and pseudocontact shifts in multinuclear lanthanide-induced NMR studies. This provides more accurate values for shift contributions, crucial for understanding molecular interactions (Peters, Nieuwenhuizen, & Raber, 1985).
Safety And Hazards
properties
IUPAC Name |
(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate;lanthanum(3+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H11F7O2.La/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,18H,1-3H3;/q;;;+3/p-3/b3*5-4-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMDRFHDFPOLDV-VNGPFPIXSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[La+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.[La+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30F21LaO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1024.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
La(fod)3 | |
CAS RN |
19106-89-9 | |
Record name | Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O')lanthanum | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.914 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.